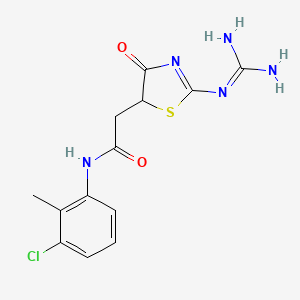![molecular formula C21H27N3O4 B11042687 2-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B11042687.png)
2-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}hexahydro-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-[4-(4-METHOXYPHENYL)PIPERAZINO]-2-OXOETHYL}HEXAHYDRO-1H-ISOINDOLE-1,3(2H)-DIONE is a complex organic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a hexahydroisoindole core, which is a bicyclic structure, and a piperazine moiety substituted with a methoxyphenyl group. The presence of these functional groups contributes to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[4-(4-METHOXYPHENYL)PIPERAZINO]-2-OXOETHYL}HEXAHYDRO-1H-ISOINDOLE-1,3(2H)-DIONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Derivative: The initial step involves the synthesis of 4-(4-METHOXYPHENYL)PIPERAZINE through the reaction of piperazine with 4-methoxyphenyl chloride under basic conditions.
Coupling with Isoindole Derivative: The piperazine derivative is then coupled with an isoindole derivative, such as hexahydroisoindole, in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods. Additionally, green chemistry principles may be applied to minimize the environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-{2-[4-(4-METHOXYPHENYL)PIPERAZINO]-2-OXOETHYL}HEXAHYDRO-1H-ISOINDOLE-1,3(2H)-DIONE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The carbonyl group in the isoindole core can be reduced to form an alcohol.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a phenol or a quinone, while reduction of the carbonyl group can yield an alcohol.
Scientific Research Applications
2-{2-[4-(4-METHOXYPHENYL)PIPERAZINO]-2-OXOETHYL}HEXAHYDRO-1H-ISOINDOLE-1,3(2H)-DIONE has several scientific research applications:
Biological Research: It is used in studies investigating its effects on cellular signaling pathways and its potential neuroprotective properties.
Industrial Applications: The compound’s unique chemical structure makes it a valuable intermediate in the synthesis of other complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-{2-[4-(4-METHOXYPHENYL)PIPERAZINO]-2-OXOETHYL}HEXAHYDRO-1H-ISOINDOLE-1,3(2H)-DIONE involves its interaction with specific molecular targets:
Alpha1-Adrenergic Receptors: The compound acts as an antagonist at alpha1-adrenergic receptors, blocking the binding of endogenous catecholamines like norepinephrine and epinephrine. This leads to vasodilation and a decrease in blood pressure.
Serotonin Receptors: It may also interact with serotonin receptors, modulating neurotransmitter release and contributing to its potential antidepressant effects.
Cellular Pathways: The compound can influence various cellular signaling pathways, including those involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
2-{2-[4-(4-METHOXYPHENYL)PIPERAZINO]-2-OXOETHYL}HEXAHYDRO-1H-ISOINDOLE-1,3(2H)-DIONE can be compared with other similar compounds, such as:
The uniqueness of 2-{2-[4-(4-METHOXYPHENYL)PIPERAZINO]-2-OXOETHYL}HEXAHYDRO-1H-ISOINDOLE-1,3(2H)-DIONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H27N3O4 |
|---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
2-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione |
InChI |
InChI=1S/C21H27N3O4/c1-28-16-8-6-15(7-9-16)22-10-12-23(13-11-22)19(25)14-24-20(26)17-4-2-3-5-18(17)21(24)27/h6-9,17-18H,2-5,10-14H2,1H3 |
InChI Key |
ZFKVDYJFNTUKLA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CN3C(=O)C4CCCCC4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-ethyl-N-{1-[(4-methoxyphenyl)amino]-4-(methylsulfanyl)-1-oxobutan-2-yl}cyclohexanecarboxamide](/img/structure/B11042605.png)
![2,4-diamino-8-hydroxy-5-propyl-5H-chromeno[2,3-b]pyridine-3-carbonitrile](/img/structure/B11042607.png)
![2-[(2-Hydroxy-1-methyl-2-phenylethyl)(methyl)amino]-N~1~-(2,4,6-tribromophenyl)acetamide](/img/structure/B11042615.png)
![4-[3-(2H-1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]phenol](/img/structure/B11042622.png)
![2-Amino-3-[(5,6,7,8-tetrahydronaphthalen-2-yl)carbonyl]-6,7-dihydro-5H-pyrrolizine-1-carbonitrile](/img/structure/B11042630.png)
![3-[(2-Chlorophenyl)amino]-6-methyl-1,2,4-triazin-5-ol](/img/structure/B11042641.png)
![4-(4-methoxyphenyl)-5-nitro-1-(propan-2-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11042645.png)

![8-(4-methylphenyl)-6,7,8,13-tetrahydro-5H-benzo[6,7]cyclohepta[1,2-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11042676.png)
![N-{2-oxo-2-[(thiophen-2-ylmethyl)amino]ethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide](/img/structure/B11042679.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-4-methoxy-1H-indole-2-carboxamide](/img/structure/B11042691.png)
![Methyl 7-(3-chloro-4-fluorophenyl)-2-methyl-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate](/img/structure/B11042698.png)
![1-acetyl-4-{[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]amino}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11042708.png)

